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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyrimidine

Cat. No.: B070122 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activity of various 5-(trifluoromethyl)pyrimidine
analogs. The information is compiled from recent studies and presented with supporting

experimental data to facilitate informed decisions in drug discovery and development.

The 5-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry,

with analogs demonstrating a wide range of biological activities. The inclusion of the

trifluoromethyl group often enhances metabolic stability and binding affinity, making these

compounds promising candidates for targeting various enzymes and receptors. This guide

focuses on the comparative bioactivity of recently developed analogs, primarily in the areas of

oncology and infectious diseases.

Anticancer Activity
Recent research has highlighted the potential of 5-(trifluoromethyl)pyrimidine derivatives as

potent anticancer agents, particularly as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition
A series of novel 5-(trifluoromethyl)pyrimidine derivatives have been synthesized and

evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key
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target in cancer therapy.[1][2] One of the most promising compounds, 9u, demonstrated

significant potency against both EGFR kinase and various cancer cell lines.[1][2]

Table 1: In Vitro Inhibitory Activity of Compound 9u and Analogs against EGFR and Cancer Cell

Lines[1][2]

Compound Target IC50 (μM) Cell Line IC50 (μM)

9u EGFR Kinase 0.091
A549 (Lung

Carcinoma)
0.35

MCF-7 (Breast

Cancer)
3.24

PC-3 (Prostate

Cancer)
5.12

Gefitinib EGFR Kinase -
A549 (Lung

Carcinoma)
-

(Control)

Further studies revealed that compound 9u induces apoptosis in A549 cells and causes cell

cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent.[1][2]

Dual FLT3 and CHK1 Inhibition
In the realm of hematological malignancies, 5-(trifluoromethyl)-2-aminopyrimidine derivatives

have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and

checkpoint kinase 1 (CHK1).[3] Compound 30 from this series exhibited excellent inhibitory

activity against both enzymes and potent antiproliferative effects on MV4-11 cells, which harbor

an FLT3-ITD mutation.[3]

Table 2: In Vitro Inhibitory and Antiproliferative Activity of Compound 30[3]
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Target/Cell Line IC50 (nM)

FLT3-D835Y <4

CHK1 <4

MV4-11 (AML) <4

Notably, compound 30 demonstrated high selectivity over c-Kit and a favorable safety profile

with low inhibition of the hERG channel.[3] Its good oral pharmacokinetic properties further

support its potential for clinical development.[3]

Thiazolo[4,5-d]pyrimidine Derivatives
A series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been

synthesized and evaluated for their anticancer activity against a panel of human cancer cell

lines.[4][5] Among the synthesized compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2]

[4]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active derivative.[4][5]

Table 3: Antiproliferative Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives (GI50, µM)[4]

Compound
A375
(Melanoma)

C32
(Melanoma)

DU145
(Prostate)

MCF-7/WT
(Breast)

2b >50 >50 >50 >50

3b 1.83 2.15 3.28 4.33

4b >50 >50 >50 >50

4c >50 >50 >50 >50

The antiproliferative activity was evaluated using a metabolic test that determines mitochondrial

activity.[4]

Antifungal and Antiviral Activity
Beyond oncology, 5-(trifluoromethyl)pyrimidine analogs have shown promise as antifungal

and antiviral agents.
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A study investigating novel trifluoromethyl pyrimidine derivatives revealed significant antifungal

activity against various plant pathogens.[6] Compound 5u showed notable efficacy against

Rhizoctonia solani (RS), with an EC50 value of 26.0 µg/mL, comparable to the commercial

fungicide azoxystrobin.[6] In the same study, compounds 5j and 5m exhibited curative and

protective activities against tobacco mosaic virus (TMV), respectively, with EC50 values lower

than the commercial agent ningnanmycin.[6]

Another series of trifluoromethyl pyrimidine derivatives bearing an amide moiety also displayed

good in vitro antifungal activities against a range of fungal strains at a concentration of 50

µg/ml.[7]

Experimental Protocols
EGFR Kinase Inhibition Assay
A brief outline of a typical EGFR kinase inhibition assay is provided below. For detailed

protocols, please refer to the specific publications.
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Preparation

Reaction Detection

EGFR Kinase

Incubate at RT

Peptide Substrate

ATP

Test Compound

Add Detection Reagent
(e.g., ADP-Glo) Measure Luminescence
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Seed cells in 96-well plates

Treat with varying concentrations
of test compounds

Incubate for 48-72 hours

Add MTT solution

Incubate for 4 hours

Add solubilizing agent (e.g., DMSO)

Read absorbance at 570 nm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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